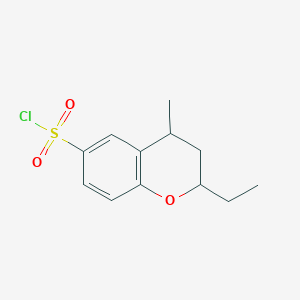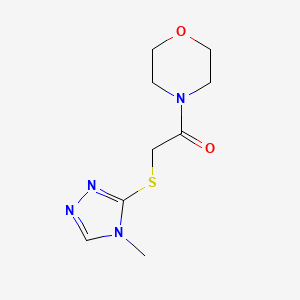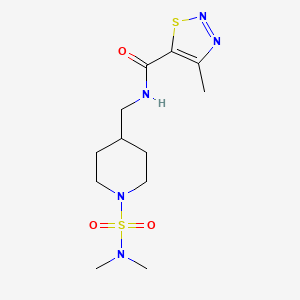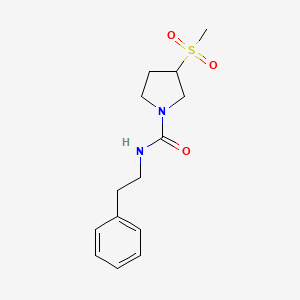
2-Acetamidophenyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Degradation and Remediation
Photocatalytic Degradation : Studies have demonstrated the effectiveness of photocatalytic processes, particularly involving titanium dioxide (TiO2) nanoparticles, in degrading acetaminophen in water. For instance, the enhanced photoactivity of graphene/titanium dioxide nanotubes has been explored for the removal of acetaminophen, achieving high degradation rates under UV light irradiation, which provides insights into potential environmental remediation techniques (Hong Tao et al., 2015).
Aquatic Toxicity and Risks : The presence of acetaminophen in aquatic environments poses potential ecological risks, highlighted by studies assessing its acute toxicity in marine and freshwater organisms. Research into the aquatic toxicity of acetaminophen and its ecological risks in Korea, for example, underscores the importance of evaluating the environmental impact of pharmaceuticals (Younghee Kim et al., 2007).
Biochemical Effects in Non-Target Species
Effects on Edible Clams : Research focusing on the biochemical effects of acetaminophen in aquatic species, such as clams, reveals the drug's capacity to induce oxidative stress, leading to significant biochemical alterations. This highlights the broader biological implications of acetaminophen's presence in the environment and its potential impact on non-target organisms (S. Antunes et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds such as diethylcarbamazine have been shown to target microfilariae, making them more susceptible to phagocytosis .
Mode of Action
It is thought to involve sensitizing the microfilariae to phagocytosis, similar to diethylcarbamazine . This interaction with its targets results in the microfilariae becoming more susceptible to the body’s immune response .
Biochemical Pathways
It is known that similar compounds affect the nitric-oxide synthase and the cyclooxygenase pathway . These pathways play a crucial role in the immune response and inflammation, respectively.
Pharmacokinetics
Similar compounds such as diethylcarbamazine are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds such as diethylcarbamazine are known to enhance the body’s immune response against microfilariae .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action and stability of similar compounds .
Propriétés
IUPAC Name |
(2-acetamidophenyl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-9-7-6-8-11(12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEQGALKZWAJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC=C1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B2601302.png)

![2-(N-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoroanilino)acetamide](/img/structure/B2601304.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2601305.png)




![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2601314.png)
![5-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2601315.png)

